molecular formula C16H14F3N3O B11057068 N-(4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

N-(4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

Cat. No.: B11057068
M. Wt: 321.30 g/mol
InChI Key: ASCQPBRXDUTUJP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine: is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a 4-methoxybenzyl group and a trifluoromethyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-methoxybenzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Evaluated for its anti-inflammatory properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The benzimidazole core can interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison:

  • N-(4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine is unique due to the presence of the benzimidazole core, which imparts specific biological activities not seen in the other compounds.
  • The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to similar compounds without this group.
  • The 4-methoxybenzyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14F3N3O

Molecular Weight

321.30 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C16H14F3N3O/c1-23-11-7-5-10(6-8-11)9-20-12-3-2-4-13-14(12)22-15(21-13)16(17,18)19/h2-8,20H,9H2,1H3,(H,21,22)

InChI Key

ASCQPBRXDUTUJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC3=C2N=C(N3)C(F)(F)F

Origin of Product

United States

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